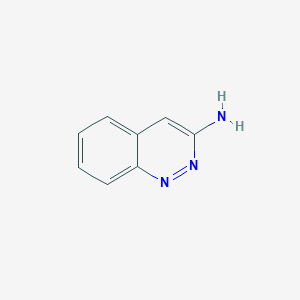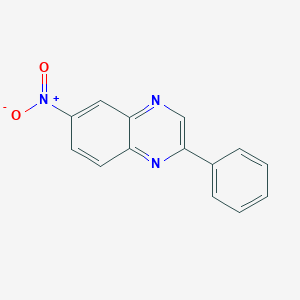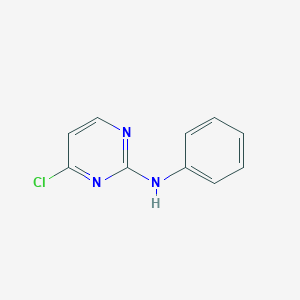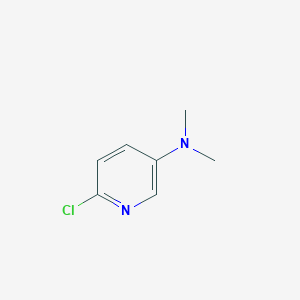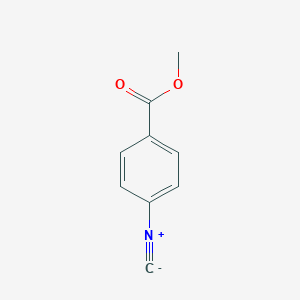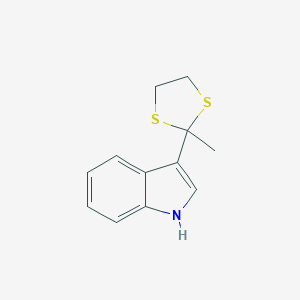
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole, also known as MDITI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound commonly found in many natural products. MDITI is a sulfur-containing compound that has been synthesized using different methods, and its properties have been studied to understand its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole is not fully understood, but it has been proposed that it acts by inducing apoptosis, inhibiting cell proliferation, and disrupting DNA synthesis. 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has been reported to interact with different cellular targets, including topoisomerase II, tubulin, and DNA.
Biochemical and physiological effects:
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has been reported to exhibit different biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has also been reported to modulate the expression of different genes involved in cell cycle regulation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole also has some limitations, including its low solubility in water and its potential toxicity, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for the study of 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole, including the development of new synthetic methods, the investigation of its potential applications in different fields, and the elucidation of its mechanism of action. 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole also has the potential to be used as a building block for the synthesis of new compounds with improved properties and applications.
Métodos De Síntesis
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole can be synthesized using different methods, including the reaction of 2-methyl-1,3-dithiolane with indole in the presence of a Lewis acid catalyst. This method has been reported to yield high purity and good yields of 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole. Other methods include the reaction of indole with 2-bromo-1,3-dithiolane in the presence of a palladium catalyst, and the reaction of indole with 2-methyl-1,3-dithiolane in the presence of a base.
Aplicaciones Científicas De Investigación
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has been reported to exhibit anticancer activity against different cancer cell lines, including breast cancer, lung cancer, and melanoma. 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has also been reported to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
Número CAS |
54921-44-7 |
|---|---|
Nombre del producto |
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole |
Fórmula molecular |
C12H13NS2 |
Peso molecular |
235.4 g/mol |
Nombre IUPAC |
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole |
InChI |
InChI=1S/C12H13NS2/c1-12(14-6-7-15-12)10-8-13-11-5-3-2-4-9(10)11/h2-5,8,13H,6-7H2,1H3 |
Clave InChI |
TVPVFCFPZXJBGP-UHFFFAOYSA-N |
SMILES |
CC1(SCCS1)C2=CNC3=CC=CC=C32 |
SMILES canónico |
CC1(SCCS1)C2=CNC3=CC=CC=C32 |
Otros números CAS |
54921-44-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



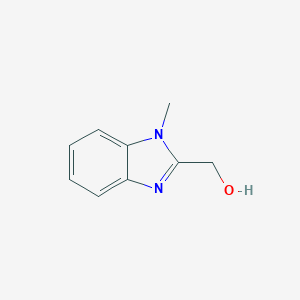
![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)
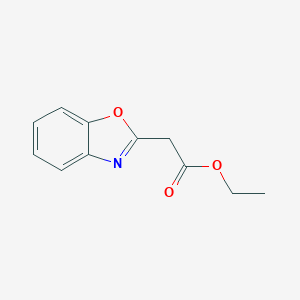
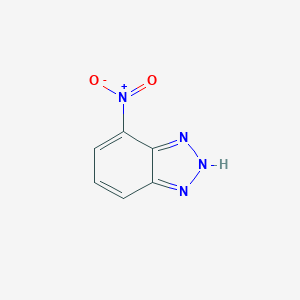
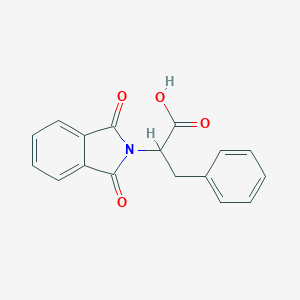
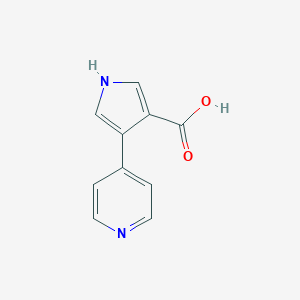
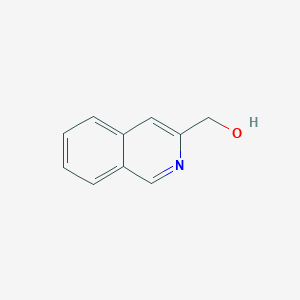
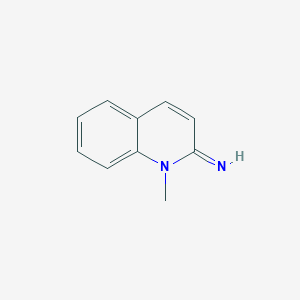
![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)
